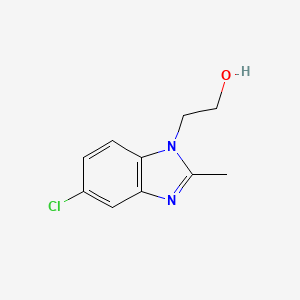![molecular formula C20H27N5O B5691334 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide, also known as EPPA, is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields. EPPA is a small molecule that belongs to the class of pyrimidinecarboxamide derivatives.
Mécanisme D'action
The exact mechanism of action of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is not fully understood. However, studies have shown that 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylases, which are involved in cell proliferation and survival. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide also has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is its potential application in cancer research. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of cancer therapies. However, one of the limitations of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide. One of the most promising directions is the development of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide-based cancer therapies. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of cancer therapies. Another future direction is the study of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide's neuroprotective effects. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide in these fields.
Conclusion:
In conclusion, 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has shown promise in cancer research, as well as in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide, as well as its potential applications in these fields.
Méthodes De Synthèse
The synthesis of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with ethylamine, followed by the reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 1-(2-phenylethyl)-4-piperidinone in the presence of a coupling reagent to obtain the final product, 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide.
Applications De Recherche Scientifique
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has shown potential application in various fields of scientific research. One of the most promising applications of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is in the field of cancer research. Studies have shown that 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(ethylamino)-N-[1-(2-phenylethyl)piperidin-4-yl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-21-20-22-14-17(15-23-20)19(26)24-18-9-12-25(13-10-18)11-8-16-6-4-3-5-7-16/h3-7,14-15,18H,2,8-13H2,1H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJTKPXSJMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
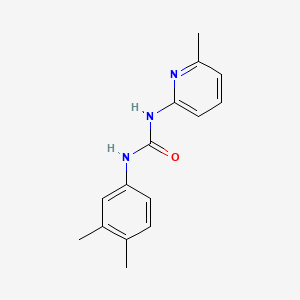
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
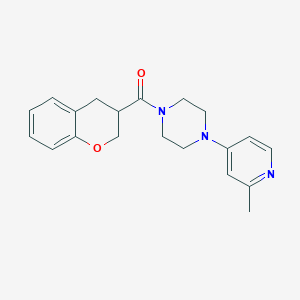
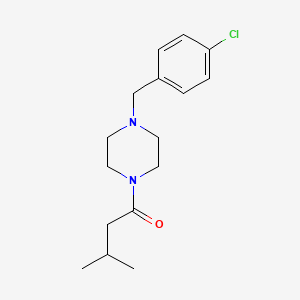
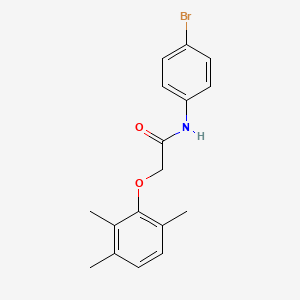
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
